tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate
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Overview
Description
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure
Preparation Methods
The synthesis of tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl bromoacetate and a suitable hydrazine derivative, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium diorganylphosphides .
Chemical Reactions Analysis
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form brominated derivatives.
Reduction: Reduction reactions can be carried out using hydrazine derivatives to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include N-bromosuccinimide, hydrazine derivatives, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals with antimicrobial, antifungal, and anticancer properties.
Material Science: It can be used in the development of new materials with specific electronic and photonic properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate involves its interaction with specific molecular targets. The bromine atom and the nitrogen-containing heterocyclic ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-bromo-4,5-dihydropyrrolo[2,3-c]pyrazole-6(1H)-carboxylate include:
tert-Butyl bromoacetate: A precursor used in the synthesis of the target compound.
4-Bromo-2,6-di-tert-butylphenol: Another brominated compound with different applications.
tert-Butyl (4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl) (methyl)carbamate:
Properties
Molecular Formula |
C10H14BrN3O2 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 3-bromo-4,5-dihydro-2H-pyrrolo[2,3-c]pyrazole-6-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-6-7(11)12-13-8(6)14/h4-5H2,1-3H3,(H,12,13) |
InChI Key |
DIAAZBNZVYRVRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(NN=C21)Br |
Origin of Product |
United States |
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